2-Methoxyethylamine

Description

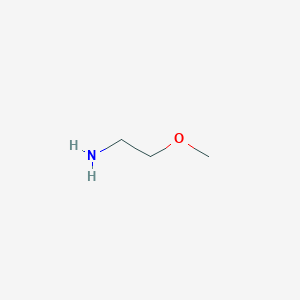

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUDFOJKTJLAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021908 | |

| Record name | 2-Methoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methoxyethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-85-3 | |

| Record name | 2-Methoxyethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743U9W3NIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethylamine (CAS No. 109-85-3) is a primary amine that features a methoxy (B1213986) group on the ethyl chain.[1] This bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its unique structural characteristics, combining a nucleophilic amino group with a polar ether linkage, impart specific chemical reactivity and physical properties that are of significant interest in drug design and development. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on presenting quantitative data in a structured format and detailing relevant experimental protocols.

Chemical Structure

The chemical structure of this compound consists of an ethylamine (B1201723) backbone with a methoxy group (-OCH₃) attached to the carbon atom at the 2-position. This arrangement can be represented by the chemical formula C₃H₉NO.[1]

References

A Comprehensive Technical Guide to the Physical Properties of 2-Methoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethylamine (CAS No: 109-85-3) is a versatile primary amine that serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical compounds and other specialty chemicals.[1] Its unique combination of a primary amine and a methoxy (B1213986) ether group imparts specific solubility and reactivity characteristics that are highly valued in organic synthesis. A thorough understanding of its physical properties is paramount for its safe handling, process optimization, and successful application in research and development. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties of this compound

The physical characteristics of this compound have been well-documented across various sources. For ease of comparison and reference, these properties are summarized in the table below.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₃H₉NO | - | - |

| Molecular Weight | 75.11 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Ambient |

| Odor | Strong, amine-like | - | - |

| Boiling Point | 90 - 107 | °C | 758 - 1013 hPa |

| Melting Point | -70 to -82 | °C | - |

| Density | 0.853 - 0.87 | g/cm³ | 20 - 25 °C |

| Solubility in Water | Completely miscible | - | 25 °C |

| Flash Point | 9.4 - 12 | °C | - |

| Vapor Pressure | 46.3 | mmHg | 25 °C |

| Refractive Index | 1.406 - 1.4594 | - | 20 °C |

| pH | 12 | - | 100 g/L in H₂O at 20 °C |

| pKa | 9.89 | - | 10 °C |

| Autoignition Temperature | 285 | °C | - |

| Explosive Limits | 3 - 16.10 | %(V) | - |

Experimental Protocols for Determination of Key Physical Properties

Accurate determination of physical properties is essential for the characterization of chemical substances. The following sections detail the standard experimental methodologies for measuring the boiling point, melting point, and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2][3] A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux technique.[4]

Methodology: Micro-Reflux Method [4]

-

Apparatus Setup: A small test tube containing a few milliliters of this compound and a boiling chip is placed in a heating block or oil bath. A thermometer is positioned with its bulb in the vapor phase, just above the surface of the liquid. A cold finger or a loosely plugged cotton ball can be placed at the mouth of the test tube to create a refluxing environment.

-

Heating: The heating block is gradually heated. The liquid will begin to boil, and its vapor will rise and condense on the cooler upper part of the test tube, flowing back down. This process is known as refluxing.

-

Temperature Measurement: The temperature is monitored closely. The boiling point is the stable temperature reading on the thermometer while the liquid is actively refluxing and a ring of condensing vapor is visible on the walls of the test tube.[4] It is crucial to ensure that the thermometer bulb is not in contact with the liquid itself but is fully immersed in the vapor.

-

Data Recording: The constant temperature observed during a steady reflux is recorded as the boiling point.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity.[5] Since this compound is a liquid at ambient temperatures, its melting point is determined at sub-zero temperatures. The capillary method is a standard technique for this purpose.[6]

Methodology: Capillary Method [6]

-

Sample Preparation: A small amount of this compound is introduced into a capillary tube, which is then sealed at one end. The sample is frozen using a suitable cooling bath (e.g., dry ice/acetone or liquid nitrogen).

-

Apparatus Setup: The capillary tube is attached to a low-temperature thermometer and placed in a melting point apparatus equipped with a cooling system.

-

Heating and Observation: The apparatus is slowly warmed at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point. The sample is observed through a magnifying lens.

-

Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid. A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured in g/mL or g/cm³. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or, more simply, a graduated cylinder and an analytical balance.[7]

Methodology: Mass and Volume Measurement [7]

-

Mass Measurement: The mass of a clean, dry 10 mL graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: A specific volume of this compound (e.g., 5-10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Mass Measurement: The mass of the graduated cylinder containing the this compound is measured.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[8] To ensure accuracy, the procedure should be repeated multiple times, and the average density should be reported. The temperature at which the measurement is performed should also be recorded, as density is temperature-dependent.

Visualization of Experimental Workflow

The logical flow for the physical characterization of a chemical substance like this compound can be visualized as follows:

Caption: Workflow for the physical characterization of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to 2-Methoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental physicochemical properties of 2-Methoxyethylamine, a key reagent in pharmaceutical and biotechnological research. Its application as a building block in the synthesis of complex molecules, including lipid-like materials for RNAi therapeutics, underscores its importance in modern drug development.

Core Physicochemical Data

This compound, also known as 2-aminoethyl methyl ether, is a colorless liquid utilized as an intermediate in various chemical syntheses.[1] Its core quantitative properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₃H₉NO | [1][2] |

| CH₃OCH₂CH₂NH₂ | [3][4][5] | |

| Molecular Weight | 75.11 g/mol | [2][4][5][6] |

| 75.10966 g/mol | [1] |

Synthetic Workflow

The synthesis of this compound can be achieved through various methods. One documented industrial preparation involves a multi-step process beginning with inexpensive starting materials, highlighting a cost-effective and scalable approach. The logical flow of this synthesis is outlined below.

Experimental Methodologies

While detailed experimental protocols are specific to individual research applications, the general methodologies involving this compound leverage its primary amine and ether functionalities.

Use as a Synthetic Reagent: this compound serves as a reactant in various chemical transformations. These include:

-

Substitution Reactions: It is used in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides.

-

Amide Synthesis: It readily reacts with carboxylic acids to form corresponding amides.

-

Aza-Michael Addition: It is employed for the chemical modification of α-acrylated cross-linked polymers.

Role in Drug Delivery: A significant application of this compound is in the synthesis of lipid-like materials, which are crucial components of lipid nanoparticles (LNPs) for the delivery of RNAi therapeutics.[2] The amine group allows for its incorporation into the polar head group of cationic lipids, which are essential for encapsulating and delivering nucleic acid payloads.

Purification: For laboratory use, commercial grades of this compound can be further purified. A common method involves the azeotropic distillation of an aqueous solution with benzene (B151609) or methylene (B1212753) chloride to remove water, followed by distillation from zinc dust to eliminate other impurities. Due to its propensity to absorb atmospheric carbon dioxide, it should be stored in a tightly sealed container.

References

- 1. CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether - Google Patents [patents.google.com]

- 2. This compound | 109-85-3 [chemicalbook.com]

- 3. CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Lipid nanoparticle formulations for optimal RNA-based topical delivery to murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxyethylamine, a crucial intermediate in pharmaceutical and fine chemical synthesis. The following sections detail its boiling point and density, along with the standardized experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.

Core Physicochemical Data

The boiling point and density are fundamental properties that inform the handling, purification, and application of this compound. The data, compiled from various sources, are presented below for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 95 °C | At 760 mmHg (1013 hPa)[1][2][3][4] |

| 106-107 °C | Not specified[5] | |

| 90 °C | Not specified[6] | |

| Density | 0.87 g/cm³ | At 20 °C[1][3] |

| 0.864 g/mL | At 25 °C[2] | |

| 0.853 g/cm³ | Not specified[7] |

Experimental Protocols

Accurate determination of the boiling point and density of this compound is paramount for its application in research and development. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for this determination is the micro-boiling point method.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is then securely clamped and partially immersed in a heating bath, with a thermometer positioned to measure the temperature of the liquid.

-

The heating apparatus is turned on, and the temperature is gradually increased.

-

As the liquid heats, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Determination of Density

Density is the mass of a substance per unit volume. A common and accurate method for determining the density of a liquid is using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath with temperature control

-

This compound sample

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m1).

-

The pycnometer is then filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., at 20°C). The water level is adjusted to the mark, and the outside is dried. The mass of the pycnometer filled with water is then measured (m2).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The same procedure of bringing the pycnometer to thermal equilibrium in the water bath is followed. The mass of the pycnometer filled with the sample is measured (m3).

-

The density of the this compound is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature

Synthesis Workflow for this compound

The following diagram illustrates a common synthetic route for this compound, starting from ethanolamine (B43304) and benzaldehyde. This multi-step process is a staple in organic synthesis and highlights the chemical transformations required to produce the target molecule.

Caption: Synthetic pathway for this compound.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. phillysim.org [phillysim.org]

- 5. store.astm.org [store.astm.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. uomus.edu.iq [uomus.edu.iq]

A Comprehensive Technical Guide to the Solubility of 2-Methoxyethylamine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility characteristics of 2-methoxyethylamine, a crucial parameter for its application in chemical synthesis, pharmaceutical development, and various research contexts. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of this compound Solubility

This compound (C₃H₉NO) is a colorless liquid whose solubility is governed by its molecular structure, which features both a polar amine group (-NH₂) and a methoxy (B1213986) group (-OCH₃), as well as a short ethyl backbone. The presence of the nitrogen and oxygen atoms with lone pairs of electrons allows for hydrogen bonding with protic solvents like water and alcohols, contributing to its significant solubility in these media. Conversely, the ethyl and methyl groups impart some nonpolar character, allowing for miscibility with a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and various organic solvents. It is important to note that while quantitative data for a broad spectrum of organic solvents is not extensively published, the available information indicates a high degree of solubility in many common lab solvents.

| Solvent System | Solvent Type | Quantitative Solubility | Qualitative Solubility | Citation |

| Water | Protic | 651 g/L (at 25 °C) | Completely miscible | [1] |

| Ethanol | Protic Alcohol | Miscible | Soluble | [1][2] |

| Diethyl Ether | Ether | - | Soluble | [1] |

Experimental Protocols for Solubility Determination

A precise and reproducible determination of this compound's solubility is critical for its application. The following outlines a generalized experimental protocol based on the isothermal saturation method, which can be adapted for various solvents.

Objective:

To quantitatively determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument with a validated method for quantifying this compound.

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the solvent.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved amine is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess undissolved this compound to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the sample through a syringe filter to remove any microscopic, undissolved droplets.

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the pre-validated analytical instrument (e.g., GC).

-

Analysis: Analyze the diluted sample using the analytical instrument to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the determined concentration and the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Experimental Workflow and Logical Relationships

The process of determining the solubility of this compound can be visualized through the following logical workflow diagram.

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides a foundational understanding of this compound's solubility. For specific applications, it is always recommended to determine the solubility experimentally under the precise conditions of use.

References

Spectroscopic Data of 2-Methoxyethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyethylamine (CAS No: 109-85-3), a versatile primary amine used in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Triplet | 2H | -O-CH₂- |

| ~3.3 | Singlet | 3H | -O-CH₃ |

| ~2.8 | Triplet | 2H | -CH₂-NH₂ |

| ~1.4 | Singlet (broad) | 2H | -NH₂ |

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~74 | -O-CH₂- |

| ~59 | -O-CH₃ |

| ~42 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 2930 - 2820 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (scissoring) |

| 1460 | Medium | C-H bend |

| 1120 | Strong | C-O-C stretch (asymmetric) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 75 | Moderate | [M]⁺ (Molecular Ion) |

| 45 | High | [CH₂OCH₃]⁺ |

| 30 | Base Peak | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Typical Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-10 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 75 or 125 MHz).

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Chloroform-d at 77.16 ppm.

-

Typical Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 256 to 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

This is a common and convenient method for liquid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal is recorded.

-

A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage.

-

The sample spectrum is then recorded.

-

Typical Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Transmission FTIR Spectroscopy:

-

A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to create a thin, uniform film.

-

The assembly is placed in the spectrometer's sample holder.

-

A background spectrum of the empty beam path is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Injection: 1 µL of the prepared solution is injected into the GC inlet.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 20-200.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis for this compound.

Commercial Availability and Research Applications of 2-Methoxyethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethylamine (CAS No. 109-85-3) is a primary amine that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a methoxy (B1213986) ether moiety, makes it a valuable reagent in the preparation of a wide range of compounds, particularly in the development of pharmaceuticals and fine chemicals.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound for research purposes, its key physicochemical properties, safety and handling information, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability

This compound is readily available from a variety of chemical suppliers in various quantities and purities, making it an accessible reagent for laboratory-scale research and development. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥98.0% (GC), 99% | 25 mL, 50 mL, 100 mL, 500 mL, 2.5 L |

| TCI America | 98.0+% | 25 mL |

| AK Scientific, Inc. | Not specified | Not specified |

| Santa Cruz Biotechnology | ≥98% | Not specified |

| Fisher Scientific | 98.0+% | 25 mL |

| Parchem | Not specified | Global supplier |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its appropriate handling and use in experimental setups.

| Property | Value |

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 95 °C (lit.) |

| Density | 0.864 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.406 (lit.) |

| Flash Point | 12 °C (53.6 °F) |

| Solubility | Completely miscible in water |

| pKa | 9.89 at 10 °C |

Safety and Handling

This compound is a flammable and corrosive liquid that requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[3][4] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[5][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are essential to prevent skin contact.

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][7] It is recommended to store below +30°C.[1][8]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications in Organic Synthesis

The primary research application of this compound lies in its role as a nucleophile in various organic reactions. Its amino group readily participates in reactions such as N-alkylation, acylation to form amides, and conjugate additions. These reactions are fundamental in the construction of more complex molecules, including pharmaceutical intermediates.[1][2]

Experimental Protocols

While this compound itself is not directly implicated in specific signaling pathways, it is a crucial building block in the synthesis of molecules that may interact with biological systems. The following section provides a detailed, representative experimental protocol for a common synthetic transformation using this compound.

N-Alkylation of this compound with an Alkyl Halide

This protocol describes a general procedure for the synthesis of a secondary amine via the N-alkylation of this compound.

Reaction Scheme:

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile (to make a ~0.5 M solution). Add potassium carbonate (2.0 equivalents) to the solution.

-

Alkyl Halide Addition: Slowly add the alkyl halide (1.1 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50 °C) and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-2-methoxyethylamine.

-

Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of this compound as described in the protocol above.

Caption: A generalized workflow for the N-alkylation of this compound.

Logical Relationship of Synthetic Applications

The following diagram illustrates the central role of this compound as a building block in various synthetic transformations.

Caption: Synthetic utility of this compound as a chemical building block.

References

- 1. guidechem.com [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether - Google Patents [patents.google.com]

- 8. CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents [patents.google.com]

Fundamental Reactivity of 2-Methoxyethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethylamine (CAS No. 109-85-3) is a primary amine featuring a methoxy (B1213986) group at the 2-position of the ethyl chain.[1] This bifunctional molecule exhibits characteristic reactivity dictated by the lone pair of electrons on the nitrogen atom, rendering it a versatile nucleophile in a wide array of organic transformations.[2] Its unique structural features and reactivity profile have established it as a valuable building block in the synthesis of fine chemicals, agrochemicals, and notably, as a key intermediate in the development of pharmaceutical agents.[2] This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its physicochemical properties, core reactivity principles, and applications in synthetic chemistry, with a focus on its role in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in research and development. Key data is summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO | [1] |

| Molecular Weight | 75.11 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 95 °C | [4] |

| Melting Point | -82 °C | [4] |

| Density | 0.864 g/mL at 25 °C | [5] |

| pKa | 9.89 (at 10 °C) | [1] |

| Solubility | Completely miscible in water | [6] |

| CAS Number | 109-85-3 | [1] |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR | Spectral data available. |

| Mass Spec | Spectral data available. |

Note: Detailed spectroscopic data can be accessed through publicly available databases such as PubChem.

Core Reactivity

The fundamental reactivity of this compound is dominated by the nucleophilic character of the primary amino group. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, making it a potent reactant in various organic reactions.

Basicity

With a pKa of its conjugate acid around 9.89, this compound is a moderately strong base, comparable to other primary alkylamines.[1] It readily reacts with acids to form the corresponding ammonium (B1175870) salts.

Nucleophilicity

This compound is a strong nucleophile. While a specific nucleophilicity parameter (N) from Mayr's database is not available for this compound, its reactivity can be compared to structurally similar amines. For instance, methylamine (B109427) has an N parameter of 15.19 in acetonitrile, and dimethylamine (B145610) has a value of 17.96 in the same solvent. Given the electronic properties of the methoxy group, the nucleophilicity of this compound is expected to be in a similar range. The primary amino group readily participates in nucleophilic substitution and addition reactions.

Key Reactions and Experimental Protocols

This compound is a versatile reagent in a variety of chemical transformations, most notably in acylation and alkylation reactions to form amides and secondary or tertiary amines, respectively.

Acylation

Acylation of this compound with acylating agents such as acyl chlorides or anhydrides proceeds readily to form the corresponding N-(2-methoxyethyl)amides. These amides are stable functional groups present in many biologically active molecules.

Experimental Protocol: General Acylation of this compound with an Acyl Chloride

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methoxyethyl)amide.

-

Purify the product by column chromatography or recrystallization as needed.

Alkylation

Alkylation of this compound with alkyl halides leads to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by adjusting the stoichiometry of the reactants.

Experimental Protocol: N-Methylation of this compound with Methyl Iodide

Materials:

-

This compound

-

Methyl iodide

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetonitrile, ethanol)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in a solvent such as acetonitrile.

-

Add methyl iodide (1.1 equivalents for mono-methylation, >2.2 equivalents for di-methylation) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS.

-

After the reaction is complete, filter off the inorganic salts and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to obtain the N-methylated product.

-

Further purification can be achieved by distillation if necessary.

Role in Drug Development and Signaling Pathways

This compound is a crucial building block in the synthesis of several pharmaceuticals.[2] Its incorporation into a drug's molecular structure can influence its pharmacokinetic and pharmacodynamic properties. While there is no evidence to suggest that this compound itself directly targets specific signaling pathways, it is a key component of drugs that do.

A notable example is its derivative, 2-(2-methoxyphenoxy)ethylamine, which is a key intermediate in the synthesis of Carvedilol . Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.

Synthetic Workflow for Carvedilol

The synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. This reaction highlights the nucleophilic character of the amine in opening the epoxide ring.

Caption: Synthesis of Carvedilol.

Signaling Pathway of Carvedilol

Carvedilol exerts its therapeutic effects by modulating adrenergic signaling pathways. It blocks β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade prevents the binding of norepinephrine (B1679862) and epinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure. Additionally, its α1-blocking activity results in vasodilation.

Caption: Adrenergic Signaling Pathway Modulation by Carvedilol.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamental building block in organic synthesis, prized for its nucleophilic reactivity. Its utility is particularly evident in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various therapeutic agents. A comprehensive understanding of its chemical properties, reactivity, and handling procedures is crucial for its safe and effective application in research and drug development. While its direct interaction with biological signaling pathways is not established, its role in the construction of molecules that modulate these pathways underscores its importance in medicinal chemistry.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Mayr's Database Of Reactivity Parameters: Aliphatic amines [cup.uni-muenchen.de]

The Pivotal Role of 2-Methoxyethylamine as a Primary Amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethylamine (MEA), a primary amine with the chemical formula C₃H₉NO, is a versatile and highly reactive building block in organic synthesis. Its unique structural features—a primary amine group coupled with a methoxyethyl backbone—confer upon it a distinct combination of nucleophilicity, basicity, and solubility that makes it an invaluable reagent in the synthesis of a wide array of fine chemicals, agrochemicals, and particularly, pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties, reactivity, and applications of this compound, with a focus on its role in the development of bioactive compounds. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 109-85-3 | [1] |

| Molecular Formula | C₃H₉NO | [1] |

| Molecular Weight | 75.11 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 95 °C (at 1013 hPa) | |

| Melting Point | -82 °C | |

| Density | 0.87 g/cm³ (at 20 °C) | |

| Solubility | Miscible with water | |

| pKa | 9.89 (at 10 °C) | |

| Flash Point | 12 °C |

Core Reactivity as a Primary Amine

The synthetic utility of this compound stems from the high reactivity of its primary amine group. As a potent nucleophile, it readily participates in a variety of chemical transformations, making it a key intermediate in the construction of complex molecular architectures.

Nucleophilic Substitution Reactions

This compound is an excellent nucleophile in SN2 reactions, readily displacing leaving groups from alkyl, benzyl, and other activated halides. This reactivity is fundamental to the introduction of the 2-methoxyethylamino moiety into target molecules.

Experimental Workflow: General Nucleophilic Substitution

References

An In-depth Technical Guide on the Electronic and Steric Effects in 2-Methoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethylamine (MEA) is a conformationally flexible molecule that serves as a valuable model system for understanding the interplay of intramolecular forces. Its preference for a gauche conformation, driven by a delicate balance of electronic and steric effects, has significant implications in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, detailing the electronic and steric factors that govern its structure and properties. We present quantitative data from seminal microwave spectroscopy studies and theoretical calculations, outline the experimental and computational methodologies used for their determination, and visualize the key molecular interactions and conformational equilibria.

Introduction

This compound (CH₃OCH₂CH₂NH₂) is a bifunctional organic molecule containing both an ether and an amine group. The rotational freedom around the C-C and C-O bonds allows for a variety of conformational isomers. However, experimental and theoretical studies have consistently shown a strong preference for a non-extended, gauche conformation in the gas phase. This preference is primarily attributed to a stabilizing intramolecular hydrogen bond between the amino group and the ether oxygen atom, a classic example of the gauche effect. Understanding the nuances of these non-covalent interactions is crucial for predicting molecular shape, reactivity, and biological activity.

Conformational Analysis

Microwave spectroscopy has been the primary experimental technique for elucidating the gas-phase structure of this compound. These studies have identified two principal conformers: a lower-energy gauche (G) form and a higher-energy conformer, also with a gauche arrangement, denoted as T.

The Gauche (G) Conformer: A Hydrogen-Bonded Structure

The most stable conformer of this compound is the gauche (G) form, which is stabilized by an intramolecular hydrogen bond of the N-H···O type.[1] This interaction significantly influences the geometry of the molecule, leading to a compact, folded structure.

The Higher-Energy (T) Conformer

A second, less stable conformer (T) has also been identified through microwave spectroscopy.[1] This conformer is also of a gauche type and lies at a slightly higher energy than the G conformer. The energy difference between the two has been experimentally determined to be approximately -85 cm⁻¹ (or about -1.0 kJ/mol), indicating that the T conformer is less populated at room temperature.[1]

Electronic Effects

The electronic landscape of this compound is dominated by the electronegativity of the oxygen and nitrogen atoms and the resulting intramolecular interactions.

Inductive Effect

The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I) through the σ-bonds. This effect polarizes the C-O and C-C bonds, influencing the electron density distribution across the molecule and contributing to the overall dipole moment.

Intramolecular Hydrogen Bonding

The primary stabilizing electronic interaction in the gauche conformer is the N-H···O hydrogen bond. This is a type of closed-shell interaction where the lone pair of electrons on the oxygen atom acts as the hydrogen bond acceptor, and one of the hydrogen atoms of the amino group acts as the donor. This interaction is a key driver for the preference of the gauche conformation over an extended anti conformation.

Gauche Effect and Hyperconjugation

The preference for the gauche conformation in this compound is a manifestation of the gauche effect, where a conformation with adjacent electronegative substituents is more stable than the anti conformation. While the intramolecular hydrogen bond is a major contributor, hyperconjugative interactions also play a role. Specifically, the donation of electron density from a C-H σ bonding orbital to a C-O σ* antibonding orbital can further stabilize the gauche arrangement.

Steric Effects

While electronic effects favor the compact gauche structure, steric hindrance between the methyl group and the amino group, as well as torsional strain, must be considered. In the case of this compound, the stabilizing energy of the intramolecular hydrogen bond and favorable hyperconjugative interactions in the gauche conformer are sufficient to overcome the potential steric repulsion that would be minimized in a fully extended anti conformation. The interplay between these attractive and repulsive forces dictates the precise dihedral angles and overall molecular geometry.

Quantitative Data

The following tables summarize the key quantitative data obtained from microwave spectroscopy studies and theoretical calculations for the conformers of this compound.

Table 1: Rotational Constants and Energy Difference for this compound Conformers

| Parameter | Gauche (G) Conformer | T Conformer |

| A (MHz) | 9274.5 | 11598.1 |

| B (MHz) | 3354.3 | 2999.8 |

| C (MHz) | 2738.9 | 2603.9 |

| ΔE (T - G) | - | -85 (30) cm⁻¹ |

Data for the G conformer from the seminal work of Caminati and Wilson (1980). Data for the T conformer and the energy difference are from subsequent studies referencing this work.[1]

Table 2: Selected Structural Parameters for the Gauche (G) Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C | 1.525 |

| C-N | 1.465 |

| C-O (ether) | 1.425 |

| O-CH₃ | 1.430 |

| N-H | 1.020 |

| Bond Angles (°) ** | |

| ∠CCO | 108.5 |

| ∠CCN | 111.0 |

| ∠COC | 112.0 |

| ∠HNH | 107.0 |

| Dihedral Angles (°) ** | |

| N-C-C-O | 61.0 |

| C-C-O-C | 175.0 |

Note: The structural parameters presented are a representative set derived from the rotational constants of the most abundant isotopic species as determined by microwave spectroscopy. The exact values may vary slightly between different isotopologues and computational models.

Experimental and Computational Protocols

Microwave Spectroscopy

The determination of the rotational constants and the elucidation of the conformational structure of this compound were primarily achieved using microwave spectroscopy.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption and Detection: When the frequency of the microwave radiation matches the frequency of a rotational transition of the molecule, the radiation is absorbed. This absorption is detected, and a spectrum of absorption intensity versus frequency is generated.

-

Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions (J, Kₐ, Kₑ → J', K'ₐ, K'ₑ) for each conformer. The analysis is often aided by Stark effect measurements, which help in the assignment of low J transitions.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) for each conformer are determined with high precision.

-

Structural Determination: By analyzing the rotational constants of several isotopic species (e.g., deuterated analogues), the atomic coordinates and thus the detailed molecular structure (bond lengths, bond angles, and dihedral angles) can be derived.

Computational Chemistry

Quantum chemical calculations are invaluable for complementing experimental data and providing deeper insights into the electronic structure and energetics of different conformers.

Methodology:

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This is often done using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Calculations: Single-point energy calculations at an even higher level of theory (e.g., coupled-cluster with single, double, and perturbative triple excitations, CCSD(T)) can be performed on the optimized geometries to obtain highly accurate relative energies of the conformers.

-

Analysis of Electronic Structure: To further understand the nature of the intramolecular interactions, analyses such as Natural Bond Orbital (NBO) analysis can be performed. NBO analysis can quantify the strength of the intramolecular hydrogen bond and hyperconjugative interactions by examining the donor-acceptor orbital interactions.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Conformational equilibrium in this compound.

Caption: Interplay of forces in this compound.

Conclusion

The conformational preference of this compound for a gauche structure is a well-established phenomenon driven by a stabilizing intramolecular hydrogen bond and favorable hyperconjugative interactions, which together constitute the gauche effect. This preference overcomes the potential steric repulsions that would be minimized in an extended anti conformation. The detailed structural and energetic data obtained from microwave spectroscopy and computational chemistry provide a clear picture of the delicate balance of electronic and steric forces at play. This in-depth understanding is fundamental for the rational design of molecules with specific three-dimensional structures and desired properties in fields ranging from drug discovery to materials science.

References

potential research areas for 2-Methoxyethylamine

Potential Research Areas and Applications

The primary research value of 2-methoxyethylamine lies in its utility as a scaffold to introduce the 2-methoxyethyl moiety into larger, more complex molecules. This structural element has been shown to be beneficial in two key areas of drug discovery: telomerase inhibition and potassium channel modulation.

Telomerase Inhibition

Telomerase is a reverse transcriptase that is essential for maintaining telomere length in cancer cells, thereby enabling their replicative immortality.[1] Inhibition of telomerase is a promising strategy for cancer therapy.[2] The 2-methoxyethyl group is a key component of 2'-O-methoxyethyl (MOE) modified oligonucleotides, which have been developed as potent and specific telomerase inhibitors.

Table 2: In Vitro Inhibition of Telomerase by MOE Oligonucleotides

| Oligonucleotide | Target | IC₅₀ (nM) | Cell Line | Assay | Reference(s) |

| MOE Oligomer I | hTR | 10 | DU 145 | TRAP Assay | |

| MOE Oligomer III | hTR | 5-10 | DU 145 | TRAP Assay | |

| MOE Oligomer V | hTR | 5-10 | DU 145 | TRAP Assay |

hTR: human telomerase RNA component

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

-

Cell Lysis:

-

Harvest cultured cells and resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 lysis buffer).

-

Incubate on ice for 30 minutes to lyse the cells and release cellular contents, including telomerase.

-

Centrifuge to pellet cell debris and collect the supernatant containing the telomerase extract.

-

-

Telomerase Extension:

-

Prepare a reaction mixture containing the telomerase extract, a TS primer (a substrate for telomerase), dNTPs, and the test compound (e.g., a MOE oligonucleotide) at various concentrations.

-

Incubate the mixture at 30 °C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

-

PCR Amplification:

-

Amplify the telomerase extension products by PCR using a forward primer (complementary to the TS primer) and a reverse primer (complementary to the telomeric repeats).

-

Include an internal standard in the PCR reaction for normalization.

-

-

Detection and Analysis:

-

Separate the PCR products by polyacrylamide gel electrophoresis (PAGE).

-

Visualize the DNA fragments using a suitable staining method (e.g., SYBR Green or a fluorescently labeled primer).

-

Quantify the intensity of the bands corresponding to the telomerase extension products to determine the level of telomerase activity.

-

Calculate the IC₅₀ value of the test compound by plotting the percentage of telomerase inhibition against the compound concentration.

-

Telomerase plays a crucial role in cancer by maintaining telomere length, thus allowing for unlimited cell division. Its activity is regulated by several signaling pathways, including the Wnt/β-catenin and NF-κB pathways. Inhibiting telomerase can lead to telomere shortening and ultimately, apoptosis or senescence of the cancer cells.[1]

Figure 1. Signaling pathway of telomerase inhibition.

Potassium Channel Modulation

Voltage-gated potassium channels of the Kv7 family play a critical role in regulating neuronal excitability. They are responsible for the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential and prevents repetitive firing. Modulators of Kv7 channels are therefore of great interest for the treatment of neurological disorders such as epilepsy and chronic pain. The 2-methoxyethyl group has been incorporated into a novel dual-mechanism compound, GRT-X, which acts as an activator of Kv7.2/7.3 channels and the translocator protein (TSPO).

Table 3: In Vitro Activation of Kv7 Channels by GRT-X

| Compound | Target | EC₅₀ (µM) | Cell Line | Assay | Reference(s) |

| GRT-X | Kv7.2/7.3 | 0.37 | CHO-K1 | Patch-clamp | |

| GRT-X | Kv7.4 | 2.06 | CHO-K1 | Patch-clamp | |

| GRT-X | Kv7.5 | 0.75 | CHO-K1 | Patch-clamp |

This technique is used to measure the flow of ions through channels in the cell membrane.

-

Cell Preparation:

-

Culture cells expressing the Kv7 channel of interest (e.g., CHO cells transfected with Kv7.2 and Kv7.3 subunits).

-

Plate the cells on glass coverslips for recording.

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (a "gigaseal").

-

Rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

-

Apply a series of voltage steps to the cell membrane and record the resulting potassium currents.

-

-

Data Analysis:

-

Measure the amplitude of the potassium currents at each voltage step.

-

Apply the test compound (e.g., GRT-X) to the cell and repeat the voltage-step protocol.

-

Construct current-voltage (I-V) and conductance-voltage (G-V) curves.

-

Determine the half-maximal activation voltage (V₅₀) and the maximal conductance (Gₘₐₓ).

-

Calculate the EC₅₀ of the compound by plotting the change in current amplitude or V₅₀ against the compound concentration.

-

Kv7 channels are key regulators of neuronal excitability. By opening at sub-threshold membrane potentials, they generate an outward potassium current (the M-current) that hyperpolarizes the membrane and makes it more difficult for the neuron to fire an action potential. Activation of Kv7 channels, for example by a compound like GRT-X, enhances this effect, leading to a reduction in neuronal firing.

Figure 2. Modulation of neuronal excitability by Kv7 channels.

Pharmacokinetics and Metabolism

There is a lack of specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound in the public domain. However, based on its structure as a small, polar amine, some general predictions can be made. It is likely to be readily absorbed and distributed. The metabolism of similar small amines and phenethylamines has been studied, and common metabolic pathways include N-acetylation, oxidation, and demethylation. For instance, the metabolism of 2-methoxyethanol, a related compound, proceeds via oxidation to methoxyacetic acid. Further studies are required to determine the specific metabolic fate and pharmacokinetic profile of this compound.

Structure-Activity Relationships (SAR)

The 2-methoxyethyl group appears to play a significant role in the biological activity of the molecules it is incorporated into.

-

Telomerase Inhibitors: In 2'-O-methoxyethyl modified oligonucleotides, the MOE group enhances the binding affinity of the oligonucleotide to its target RNA sequence and provides increased resistance to nuclease degradation, thereby improving the pharmacokinetic properties of the drug candidate.

-

Kv7 Channel Activators: In the case of GRT-X, the precise role of the 2-methoxyethyl group has not been explicitly defined in published studies. However, its presence as a substituent on the quinolinone core suggests it may influence the molecule's conformation, solubility, and interaction with the binding pocket of the Kv7 channel or the TSPO receptor. Further SAR studies are needed to elucidate the specific contribution of this moiety to the compound's dual activity.

Future Research Directions and Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. The incorporation of the 2-methoxyethyl moiety has proven to be a successful strategy in the development of potent telomerase inhibitors and potassium channel modulators.

Future research in this area could focus on:

-

Systematic SAR studies to further optimize the 2-methoxyethyl group and its surrounding chemical space to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.

-

Exploration of the 2-methoxyethyl moiety in the design of modulators for other ion channels and enzymes , leveraging its favorable physicochemical properties.

-

Investigation of the intrinsic biological activity of this compound and its simple derivatives to determine if they possess any specific pharmacological effects beyond their role as synthetic intermediates.

-

Detailed pharmacokinetic and metabolic studies of this compound to better understand its in vivo behavior.

References

The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and History of 2-Methoxyethylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethylamine (CAS No. 109-85-3), a colorless liquid with a characteristic amine odor, is a vital building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its unique combination of a primary amine and a methoxy (B1213986) group imparts specific solubility and reactivity characteristics that make it a valuable intermediate in organic synthesis. This technical guide delves into the historical evolution of this compound synthesis, providing a detailed overview of the key methodologies, from early industrial processes to more refined, modern laboratory and industrial-scale preparations. For each key method, a detailed experimental protocol is provided, along with quantitative data to allow for a comparative assessment of the different synthetic routes.

Historical Industrial Synthesis Methods

The earliest large-scale production methods for this compound were driven by the demand for solvents and intermediates in the burgeoning chemical industry. These methods were often characterized by their use of readily available feedstocks but required harsh reaction conditions and often resulted in low yields.

High-Temperature Dehydration of Ethylene (B1197577) Glycol Monomethyl Ether and Ammonia (B1221849)

One of the first established industrial routes involved the direct reaction of ethylene glycol monomethyl ether with ammonia at high temperatures and pressures.[1][3] This process, while straightforward in concept, suffered from low selectivity and the need for robust and expensive equipment to handle the corrosive and high-pressure environment.

Experimental Protocol:

A continuous flow, fixed-bed reactor is packed with a nickel or alumina-based catalyst. A pre-mixed feed of ethylene glycol monomethyl ether and anhydrous ammonia is vaporized and passed through the reactor.

-

Pressure: High pressure (specifics are often proprietary but typically in the range of 150-250 bar)

-

Feed Ratio: A high molar excess of ammonia to ethylene glycol monomethyl ether is used to suppress the formation of secondary and tertiary amines.

The reaction mixture exiting the reactor is cooled and subjected to a series of distillations to separate the unreacted ammonia and starting material, the desired this compound, and various byproducts, including di- and tri-alkylation products.

Reductive Amination of Methoxyacetonitrile

Another early industrial method involved the catalytic hydrogenation of methoxyacetonitrile. This route leverages the well-established chemistry of nitrile reduction to primary amines.

Experimental Protocol:

Methoxyacetonitrile is dissolved in a suitable solvent, typically an alcohol such as ethanol (B145695), and placed in a high-pressure autoclave. A suspension of a nickel-based catalyst, such as Raney nickel, is added.

-

Reactant: Methoxyacetonitrile

-

Catalyst: Nickel catalyst (e.g., Raney Nickel)[4]

-

Solvent: Ethanol or other suitable alcohol

-

Hydrogen Pressure: High pressure (typically >100 bar)

-

Temperature: Elevated temperatures (e.g., 100-150°C)

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen. The reaction mixture is agitated and heated. Upon completion, the catalyst is filtered off, and the this compound is isolated by distillation.

Modern and Higher-Yield Synthesis Methods

In response to the drawbacks of the early industrial methods, significant research has been dedicated to developing more efficient, selective, and safer synthetic routes to this compound. These modern methods often employ milder reaction conditions and afford higher yields of the desired product.

Synthesis from Ethanolamine (B43304) and Benzaldehyde (B42025)

A more recent and high-yielding approach utilizes readily available and inexpensive starting materials, ethanolamine and benzaldehyde, in a multi-step synthesis that involves the protection of the amine, methylation of the hydroxyl group, and subsequent deprotection.[1]

Experimental Protocol:

Step 1: Formation of the Benzyl Imine Intermediate

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine toluene (B28343) (500 mL), benzaldehyde (70.0 g, 0.660 mol), and ethanolamine (40.3 g, 0.660 mol).[1]

-

Reflux the mixture, allowing for the azeotropic removal of water. The reaction is monitored by gas chromatography (GC) until the starting materials are consumed (approximately 16 hours).[1]

-

The resulting toluene solution containing the 2-(benzylideneamino)ethanol (B3057141) intermediate is used directly in the next step without purification.[1]

Step 2: Methylation of the Hydroxyl Group

-

To the crude toluene solution from the previous step, add sodium hydroxide (B78521) (31.7 g, 0.792 mol) and tetrabutylammonium (B224687) bromide (2.1 g, 0.0066 mol) as a phase-transfer catalyst.[1]

-

While stirring vigorously, add dimethyl sulfate (B86663) (99.9 g, 0.792 mol) dropwise, maintaining the reaction temperature between 30-40°C.[1]

-

After the addition is complete, continue stirring at room temperature for 2 hours. The reaction is monitored by GC.[1]

Step 3: Hydrolysis (Deprotection) of the Imine

-

To the reaction mixture, add a 6M aqueous solution of hydrochloric acid (300 mL).[1]

-

Stir the mixture at room temperature for 2 hours to effect the hydrolysis of the imine.[1]

-

Separate the aqueous and organic layers. The aqueous layer contains the hydrochloride salt of this compound.[1]

Step 4: Isolation of this compound

-

The crude reaction mixture from the previous step is transferred to a three-necked flask.

-

Add anhydrous methanol (B129727) (500 mL) and anhydrous potassium carbonate (182 g, 1.32 mol) and stir the mixture overnight.[1]

-

Filter the mixture and purify the filtrate by distillation, collecting the fraction at 82-85°C to yield pure this compound.[1]

Direct Catalytic Amination of Ethylene Glycol Monomethyl Ether